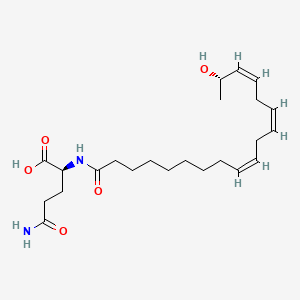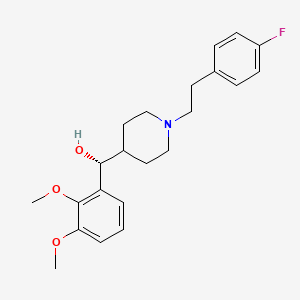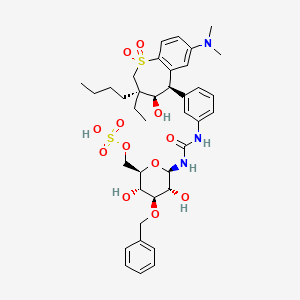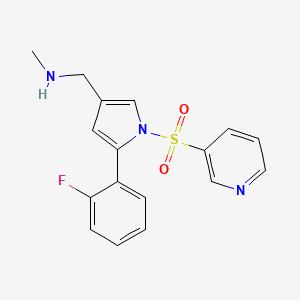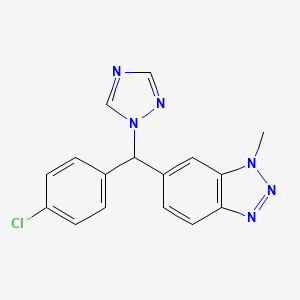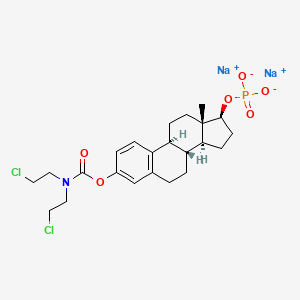
依他莫司汀磷酸钠
描述
Estramustine phosphate sodium, also known as estradiol normustine phosphate and sold under the brand names Emcyt and Estracyt, is a dual estrogen and chemotherapy medication used in the treatment of prostate cancer in men . It is a prodrug of estramustine and estromustine in terms of its cytostatic effects and a prodrug of estradiol in relation to its estrogenic effects .
Synthesis Analysis
Estramustine phosphate sodium is a synthetic molecule that combines estradiol and nornitrogen mustard through a carbamate link . The molecule is phosphorylated to make it water soluble .
Molecular Structure Analysis
The molecular formula of Estramustine phosphate sodium is C23H30Cl2NNa2O6P . Its molecular weight is 564.350 . The IUPAC name is [(8R,9S,13S,14S,17S)-13-methyl-17-phosphonooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate .
Chemical Reactions Analysis
Estramustine phosphate sodium is a molecule combining estradiol and nornitrogen mustard by a carbamate link . The molecule is phosphorylated to make it water soluble .
Physical And Chemical Properties Analysis
Estramustine phosphate sodium is an off-white powder that is readily soluble in water . It is provided as the sodium salt for oral administration .
科学研究应用
前列腺癌治疗
依他莫司汀磷酸钠: 主要用于治疗激素抵抗性前列腺癌。 它选择性地靶向前列腺细胞,通过破坏微管动力学和降低血浆睾酮水平来发挥抗肿瘤作用 . 在多项研究中,它显示出客观反应率在 19% 到 69% 之间 .
联合化疗
该化合物已被研究与其他化疗药物联合使用,如长春碱、依托泊苷或紫杉醇。 据报道,与单药治疗相比,此类联合用药可提高客观反应率,但尚未最终确定其对生存期的益处 .
抗性腺激素活性
依他莫司汀磷酸钠的代谢产物,如雌酮和雌二醇,具有抗性腺激素活性。 这会导致睾酮水平降低,类似于手术阉割后达到的水平,这对前列腺癌的治疗有益 .
疼痛和功能状态改善
除了其客观反应率外,依他莫司汀磷酸钠还被注意到可以改善患者的主观状态。 它可以减轻疼痛强度并提高晚期前列腺癌患者的功能状态 .
骨髓抑制风险低
与许多抗肿瘤药物不同,依他莫司汀磷酸钠很少与骨髓抑制相关,使其成为可能在癌症治疗期间有发展这种并发症风险的患者的更安全选择 .
磷酸钠的开发
包括依他莫司汀在内的合成类固醇被开发成相应的磷酸钠,如依他莫司汀磷酸钠,用于治疗炎症。 这展示了该化合物在不同治疗配方中的多功能性 .
作用机制
Target of Action
Estramustine phosphate sodium primarily targets the Estrogen receptor beta . This receptor is a protein within cells that is activated by the hormone estrogen. In many cancers, especially hormone-driven ones like prostate cancer, these receptors play a crucial role in the growth and proliferation of cancer cells .
Mode of Action
Estramustine phosphate sodium is a derivative of estradiol with a nitrogen mustard moiety, giving it alkylating properties . In vivo, the nitrogen mustard component becomes active and can alkylate DNA and other cellular components (such as tubulin components) of rapidly dividing cells . This causes DNA strand breaks or miscoding events, leading to apoptosis and cell death . Additionally, due to the drug’s estrogen component, it can bind more selectively to active estrogen receptors .
Biochemical Pathways
The primary biochemical pathway affected by estramustine phosphate sodium involves the alkylation of DNA and other cellular components. This alkylation causes DNA damage in rapidly dividing cancerous cells, leading to cell death and ideally, tumor shrinkage . The drug’s estrogen component also allows it to bind more selectively to active estrogen receptors, further influencing the biochemical pathways within the cell .
Pharmacokinetics
Estramustine phosphate sodium is readily absorbed from the gastrointestinal tract, with a peak absorption time of 2-3 hours . It is dephosphorylated in the intestines to estramustine, estradiol, estrone, and nitrogen mustard, and is further metabolized in the liver . The drug is excreted in feces via bile . The elimination half-life of estramustine phosphate sodium is approximately 20 hours .
Result of Action
The result of estramustine phosphate sodium’s action is the induction of DNA damage in rapidly dividing cancerous cells, leading to cell death and ideally, tumor shrinkage . This makes it an effective treatment for metastatic and/or progressive carcinoma of the prostate .
Action Environment
The action of estramustine phosphate sodium can be influenced by environmental factors. For instance, it has been found that the early recommendations of drug administration together with food or milk were inappropriate, since calcium-containing food and antacids hamper drug uptake . This suggests that the drug’s action, efficacy, and stability can be influenced by the patient’s diet and the timing of drug administration .
安全和危害
Estramustine phosphate sodium is toxic and contains a pharmaceutically active ingredient . It can cause nausea, vomiting, gynecomastia, feminization, demasculinization, sexual dysfunction, blood clots, and cardiovascular complications . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .
未来方向
Estramustine phosphate sodium has shown activity in comparative and noncomparative trials in patients with hormone-refractory prostate cancer (HRPC) who have already received combined androgen blockade (CAB) and subsequent alternative antiandrogen therapy . It can be regarded as one treatment option, especially for patients whose prior duration of hormonal therapy was long .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Estramustine phosphate sodium involves the condensation of estradiol with nitrogen mustard and subsequent phosphorylation of the resulting compound. The final step involves the conversion of the phosphate ester to the sodium salt.", "Starting Materials": [ "Estradiol", "Nitrogen mustard", "Phosphorous oxychloride", "Sodium hydroxide", "Isopropyl alcohol", "Chloroform", "Water" ], "Reaction": [ "Step 1: Estradiol is reacted with nitrogen mustard in the presence of isopropyl alcohol and chloroform to yield estramustine.", "Step 2: Estramustine is then reacted with phosphorous oxychloride to form the corresponding phosphate ester.", "Step 3: The phosphate ester is then treated with sodium hydroxide to form the sodium salt of estramustine phosphate." ] } | |
| 52205-73-9 | |
分子式 |
C23H32Cl2NNaO6P |
分子量 |
543.4 g/mol |
IUPAC 名称 |
disodium;[(8R,9S,13S,14S,17S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate |
InChI |
InChI=1S/C23H32Cl2NO6P.Na/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30;/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30);/t18-,19-,20+,21+,23+;/m1./s1 |
InChI 键 |
AZIKDHDHRPJJJQ-CUGULWCMSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na] |
SMILES |
CC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+] |
规范 SMILES |
CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na] |
外观 |
Solid powder |
| 52205-73-9 | |
Pictograms |
Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Emcyt Estracyt Estramustin Phosphate Estramustine Estramustine Phosphate Sodium Estramustinphosphate Leo 275 Leo-275 Leo275 NSC 89199 NSC-89199 NSC89199 Phosphate Sodium, Estramustine Phosphate, Estramustin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of estramustine phosphate sodium in treating prostate cancer?
A1: While estramustine phosphate sodium was initially thought to act as both an estrogen and a cytotoxic agent, its precise mechanism remains unclear []. Research suggests it primarily functions similarly to other hormonal therapies, influencing prostate cancer growth through its estrogenic component [].
Q2: How is estramustine phosphate sodium metabolized in the body?
A2: Estramustine phosphate sodium undergoes metabolism, breaking down into various metabolites within prostatic tissue []. This metabolic process involves enzymes like 17β-hydroxysteroid dehydrogenases (HSD17Bs) [, ].
Q3: Can genetic variations affect the response to estramustine phosphate sodium treatment?
A3: Preliminary research indicates that single nucleotide polymorphisms (SNPs) in the HSD17B genes might be associated with the occurrence of side effects from estramustine phosphate sodium []. Specifically, the study observed a potential link between specific genotypes and the incidence of peripheral edema and appetite loss [].
Q4: How effective is estramustine phosphate sodium as a first-line monotherapy for advanced prostate cancer?
A4: While estramustine phosphate sodium has been primarily used in hormone-refractory cases, limited studies suggest potential efficacy as a first-line monotherapy []. One study reported an 82% response rate, comparable to conventional estrogen therapy [].
Q5: Can estramustine phosphate sodium be used in combination with other therapies for prostate cancer?
A5: Yes, estramustine phosphate sodium has been used in combination with other treatments. For instance, it has been studied in combination with paclitaxel, showing efficacy in androgen-independent prostate cancer []. Additionally, a triple therapy regimen including estramustine phosphate sodium, docetaxel, and thalidomide has been explored [].
Q6: Are there alternative treatment options for patients with hormone-refractory prostate cancer?
A6: Yes, besides estramustine phosphate sodium, other treatment options for hormone-refractory prostate cancer include alternative antiandrogens, chemotherapy (e.g., tegafur-uracil), and radiotherapy [, ]. The choice of treatment depends on individual patient factors and disease progression.
Q7: What are the common adverse effects associated with estramustine phosphate sodium treatment?
A7: Estramustine phosphate sodium can cause similar adverse effects to other estrogen therapies. Gastrointestinal discomfort, nausea, and edema in extremities are some of the commonly reported side effects [, , ]. Cardiovascular events are also a concern, even after discontinuing the medication [].
Q8: Can estramustine phosphate sodium impact the cardiovascular system?
A8: Yes, estramustine phosphate sodium, like other estrogen therapies, can influence the cardiovascular system []. It has been associated with an increased risk of ischemic heart disease, myocardial infarction, and angina, even after treatment discontinuation [].
Q9: Are there any reports of rare complications associated with estramustine phosphate sodium use?
A9: While uncommon, there are case reports describing rare complications. One case documented the development of primary bilateral breast cancers in a patient receiving estramustine phosphate sodium for prostate cancer []. Another report highlighted metastatic compressive lower motor neurone hypoglossal nerve palsy as a rare complication of prostate cancer, where the patient's symptoms improved following radiotherapy [].
Q10: Can estramustine phosphate sodium interact with other drugs or substances?
A10: The absorption of estramustine phosphate sodium can be affected by food and milk, leading to decreased bioavailability []. Co-administration with grapefruit juice, which can inhibit CYP enzymes, may also impact its bioavailability [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol](/img/structure/B1684014.png)
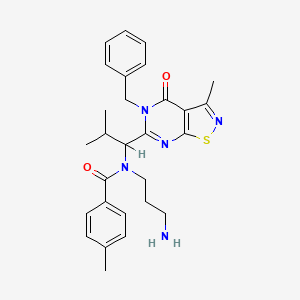
![1-(2-(dimethylamino)ethyl)-3-(((2R,4aS,5R,10bS)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl)methyl)urea](/img/structure/B1684020.png)
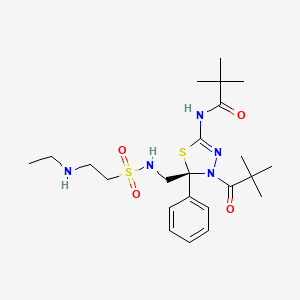
![(2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide](/img/structure/B1684023.png)
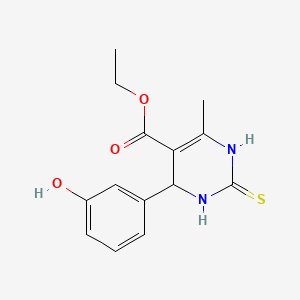
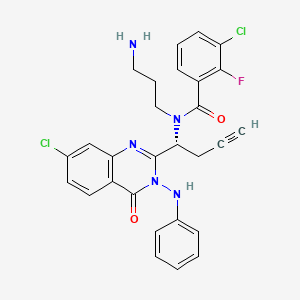
![Ethane;(1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-4',9,14'-trione](/img/structure/B1684028.png)

